molecular formula C21H28N2O3S B11343460 4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11343460
M. Wt: 388.5 g/mol
InChI Key: HIWSJAIKJQDCNP-UHFFFAOYSA-N
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Description

4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 2-methylpropoxy group and a morpholin-4-yl-thiophen-2-yl-ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the 2-methylpropoxy Group: This step involves the alkylation of the benzamide core with 2-methylpropyl halide in the presence of a base.

    Attachment of the Morpholin-4-yl-thiophen-2-yl-ethyl Side Chain: This can be achieved through a nucleophilic substitution reaction where the benzamide core is reacted with a morpholin-4-yl-thiophen-2-yl-ethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the benzamide ring or electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions may include the use of bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the specific reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds like 4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The morpholin-4-yl-thiophen-2-yl-ethyl side chain could facilitate binding to specific sites on proteins, while the benzamide core might be involved in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropoxy)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide
  • 4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]benzamide
  • 4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(pyridin-2-yl)ethyl]benzamide

Uniqueness

The uniqueness of 4-(2-methylpropoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the thiophene ring, in particular, could influence its electronic properties and reactivity.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C21H28N2O3S/c1-16(2)15-26-18-7-5-17(6-8-18)21(24)22-14-19(20-4-3-13-27-20)23-9-11-25-12-10-23/h3-8,13,16,19H,9-12,14-15H2,1-2H3,(H,22,24)

InChI Key

HIWSJAIKJQDCNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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